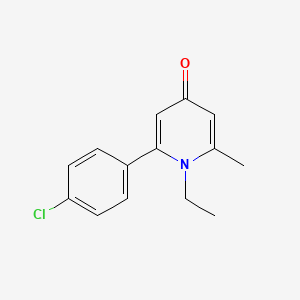
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group, an ethyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone typically involves the condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
科学研究应用
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.
Biology: Used in research to understand its interactions with biological targets such as enzymes and receptors.
Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-1-ethyl-4(1H)-pyridinone: Lacks the methyl group at the 6-position.
2-(4-chlorophenyl)-1-methyl-6-methyl-4(1H)-pyridinone: Has a methyl group instead of an ethyl group at the 1-position.
2-(4-bromophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone: Substitutes the chlorine atom with a bromine atom.
Uniqueness
2-(4-chlorophenyl)-1-ethyl-6-methyl-4(1H)-pyridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, ethyl group, and methyl group in specific positions on the pyridinone ring can result in distinct pharmacological properties compared to similar compounds.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-ethyl-6-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-3-16-10(2)8-13(17)9-14(16)11-4-6-12(15)7-5-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDGBVUGBSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C=C1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
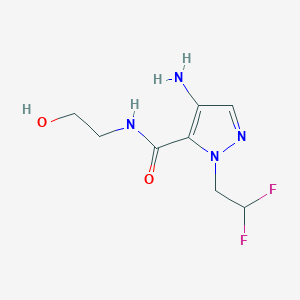
![tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2601387.png)
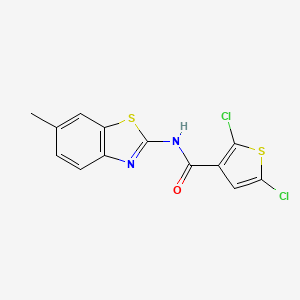
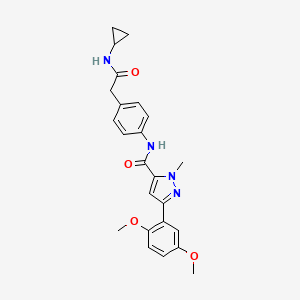
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2601397.png)
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![2-methoxy-5-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2601400.png)
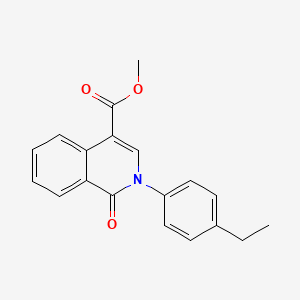
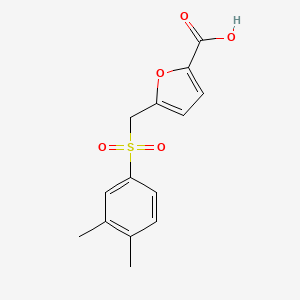
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2601407.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)
